

Application of BETd-260 in MOLM-13 cell viability assays.

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Compound of Interest		
Compound Name:	BETd-260	
Cat. No.:	B15621381	Get Quote

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-260 is a potent and promising Proteolysis Targeting Chimera (PROTAC) designed to target the Bromodomain and Extra-Terminal (BET) family of proteins for degradation.[1] The BET family, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[2] In various cancers, including acute myeloid leukemia (AML), BET proteins are key regulators of oncogenes such as c-Myc.[3][4] **BETd-260** functions by linking a BET ligand to a Cereblon E3 ligase ligand, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4.[1] This degradation leads to the downregulation of critical oncogenes and the induction of apoptosis, making **BETd-260** a compelling therapeutic candidate for AML.[1][2] The MOLM-13 cell line, derived from a patient with AML, is a widely used model for studying the efficacy of novel therapeutic agents against this disease.[5]

Mechanism of Action

BETd-260 exerts its cytotoxic effects in MOLM-13 cells through a well-defined mechanism of action. As a PROTAC, it facilitates the degradation of BET proteins, which in turn

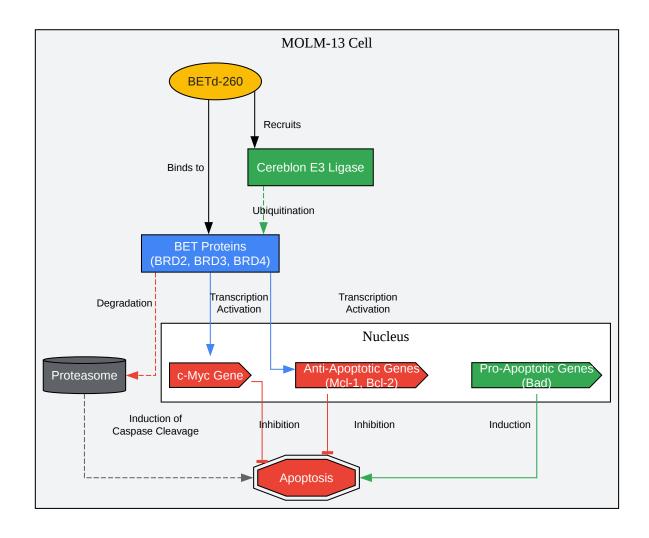


Methodological & Application

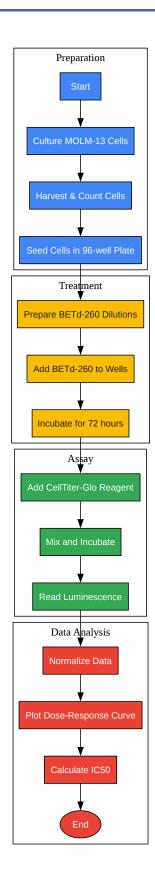
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downregulates the transcription of the key oncogene c-Myc.[2] This disruption of oncogenic signaling ultimately leads to the induction of apoptosis, characterized by the cleavage of PARP and caspase-3.[2] The compound has been shown to suppress the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2, while increasing the expression of the pro-apoptotic protein Bad.[1]









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